2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-5-imino-5H-1benzopyrano[3,4-c]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the class of benzopyrano-pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused benzopyrano and pyridine ring system, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-imino-5H-1benzopyrano[3,4-c]pyridine-1-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . The reaction proceeds through a series of steps including Michael addition and intramolecular cyclization, resulting in the formation of the desired compound with good yield .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for scale-up. The use of a one-pot synthesis methodology is advantageous for industrial applications due to its high atom economy, reduced reaction time, and minimal purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-5-imino-5H-1benzopyrano[3,4-c]pyridine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imino group.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-5-imino-5H-1benzopyrano[3,4-c]pyridine-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used as a corrosion inhibitor for mild steel
Wirkmechanismus
The mechanism of action of 2,4-Diamino-5-imino-5H-1benzopyrano[3,4-c]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Alkyl-5-imino-1-benzopyrano[3,4-c]pyridin-4(3H,5H)-ones: These compounds have a similar benzopyrano-pyridine structure but differ in their alkyl substituents.
Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives: These compounds share the benzopyrano core but have a pyrazole ring instead of a pyridine ring.
Uniqueness
2,4-Diamino-5-imino-5H-1benzopyrano[3,4-c]pyridine-1-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and imino groups. This unique structure contributes to its distinct chemical properties and potential biological activities .
Eigenschaften
CAS-Nummer |
34035-76-2 |
---|---|
Molekularformel |
C13H9N5O |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2,4-diamino-5-iminochromeno[3,4-c]pyridine-1-carbonitrile |
InChI |
InChI=1S/C13H9N5O/c14-5-7-9-6-3-1-2-4-8(6)19-13(17)10(9)12(16)18-11(7)15/h1-4,17H,(H4,15,16,18) |
InChI-Schlüssel |
BENDMILKKYXRSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=C3C(=N)O2)N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.